molecular formula C19H16BrFO4 B12999501 Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B12999501
M. Wt: 407.2 g/mol
InChI Key: KRDWGVXXYODEGF-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a prop-2-yn-1-yl group, a bromine atom, an ethoxy group, and a fluorobenzyl group, all attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the bromine atom, ethoxy group, and fluorobenzyl group. The final step involves the addition of the prop-2-yn-1-yl group. The reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the same steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H16BrFO4

Molecular Weight

407.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H16BrFO4/c1-3-9-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-5-7-15(21)8-6-13/h1,5-8,10-11H,4,9,12H2,2H3

InChI Key

KRDWGVXXYODEGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=C(C=C2)F

Origin of Product

United States

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